2-(3-fluoro-2-hydroxyphenyl)acetonitrile
Overview
Description
2-(3-fluoro-2-hydroxyphenyl)acetonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of 2-(3-fluoro-2-hydroxyphenyl)acetonitrile may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde or 3-fluoro-2-hydroxyacetophenone.
Reduction: Formation of 3-fluoro-2-hydroxyphenylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(3-fluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-fluoro-2-hydroxyphenyl)acetonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
3-Fluorophenylacetonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyphenylacetonitrile: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluoro-4-hydroxyphenylacetonitrile: Has an additional hydroxyl group, which can lead to different chemical behavior.
Uniqueness: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6FNO |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |
InChI Key |
BBJZKLLKJJWNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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